molecular formula C22H24N2O3S B3924836 5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B3924836
M. Wt: 396.5 g/mol
InChI Key: RBRWHLSOATUZHW-ZHZULCJRSA-N
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Description

5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones and is known to activate the peroxisome proliferator-activated receptor gamma (PPARγ).

Mechanism of Action

5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-oneγ agonist works by binding to and activating the this compoundγ receptor, which is a transcription factor that regulates gene expression. Activation of this compoundγ leads to increased insulin sensitivity, decreased inflammation, and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compoundγ agonist has been shown to have several biochemical and physiological effects. It has been shown to improve glucose uptake and utilization in adipose tissue and skeletal muscle, leading to improved insulin sensitivity. It also inhibits the production of pro-inflammatory cytokines, leading to decreased inflammation. In addition, this compoundγ agonist has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-oneγ agonist has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and standardization of experiments. It also has a well-established mechanism of action and has been extensively studied in preclinical models. However, this compoundγ agonist also has some limitations. It can be difficult to obtain in large quantities, and its effects can vary depending on the experimental model used.

Future Directions

There are several future directions for research on 5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-oneγ agonist. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compoundγ agonist has been shown to have neuroprotective effects in preclinical models, and further research is needed to explore its potential therapeutic applications in humans. Another area of interest is its potential use in the treatment of inflammatory bowel disease. This compoundγ agonist has been shown to have anti-inflammatory effects in preclinical models, and further research is needed to explore its potential use in humans. Finally, there is interest in developing more potent and selective this compoundγ agonists with fewer side effects than current thiazolidinedione drugs.

Scientific Research Applications

5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-oneγ agonist has been extensively studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cancer. It has been shown to improve insulin sensitivity, decrease inflammation, and inhibit tumor growth in preclinical studies.

properties

IUPAC Name

(5Z)-2-amino-5-[[2-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-15(2)17-9-5-7-11-19(17)27-13-12-26-18-10-6-4-8-16(18)14-20-21(25)24-22(23)28-20/h4-11,14-15H,3,12-13H2,1-2H3,(H2,23,24,25)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRWHLSOATUZHW-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
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5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
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5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
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5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
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5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
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5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

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